molecular formula C15H22N2O2 B2677429 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1016684-28-8

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2677429
CAS RN: 1016684-28-8
M. Wt: 262.353
InChI Key: LWZMXXWBUPTQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, commonly referred to as 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one or 1DMPP, is an organic compound that has been studied extensively in the scientific community. It is a cyclic amide derivative of 1,4-diazepan-1-one, which is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). 1DMPP has been studied in a variety of fields, including pharmacology, neuroscience, and biochemistry.

Mechanism of Action

1DMPP acts as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. It binds to the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and activates it, resulting in an increase in the activity of the receptor. This activation of the receptor leads to an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability.
Biochemical and Physiological Effects
1DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This activation of the receptor results in an increase in the amount of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one released from the neuron, which in turn results in an inhibition of neuronal excitability. Furthermore, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition of monoamine oxidase results in an increase in the levels of neurotransmitters in the brain, which can lead to an increase in cognitive function and mood.

Advantages and Limitations for Lab Experiments

1DMPP has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1DMPP is its ability to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This makes it a useful tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one on neuronal excitability. Additionally, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, which can be useful for studying the effects of monoamine oxidase on neurotransmitter levels. However, 1DMPP also has several limitations. It is not water-soluble and must be dissolved in a solvent before it can be used in experiments. Additionally, 1DMPP is not very stable and can degrade over time.

Future Directions

1DMPP has many potential future directions for research. It could be further studied as a potential therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and depression. Additionally, it could be studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor for the treatment of neurological conditions. Furthermore, 1DMPP could be studied as a potential inhibitor of monoamine oxidase for the treatment of neurological disorders. Additionally, it could be studied as a potential tool for studying the effects of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one and monoamine oxidase on neuronal excitability and neurotransmitter levels. Finally, 1DMPP could be further studied as a potential tool for studying the effects of various drugs on the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor and monoamine oxidase.

Synthesis Methods

1DMPP can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride and anhydrous sodium acetate. This reaction produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one. Another method involves the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride, anhydrous sodium acetate, and anhydrous sodium hydroxide. This reaction also produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one.

Scientific Research Applications

1DMPP has been extensively studied in the scientific community. It has been used in a variety of studies, including those related to pharmacology, neuroscience, and biochemistry. In pharmacology, 1DMPP has been studied as a potential therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. In neuroscience, 1DMPP has been studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. In biochemistry, 1DMPP has been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMXXWBUPTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

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